molecular formula C23H27NO5 B14699989 N-Methyl-N-[2-(3,4,6,7-tetramethoxyphenanthren-1-YL)ethyl]acetamide CAS No. 14397-37-6

N-Methyl-N-[2-(3,4,6,7-tetramethoxyphenanthren-1-YL)ethyl]acetamide

Cat. No.: B14699989
CAS No.: 14397-37-6
M. Wt: 397.5 g/mol
InChI Key: VTQDNZHJQZJTAE-UHFFFAOYSA-N
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Description

N-Methyl-N-[2-(3,4,6,7-tetramethoxyphenanthren-1-YL)ethyl]acetamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenanthrene core substituted with four methoxy groups and an acetamide moiety, making it a subject of interest in organic chemistry and pharmacology.

Properties

CAS No.

14397-37-6

Molecular Formula

C23H27NO5

Molecular Weight

397.5 g/mol

IUPAC Name

N-methyl-N-[2-(3,4,6,7-tetramethoxyphenanthren-1-yl)ethyl]acetamide

InChI

InChI=1S/C23H27NO5/c1-14(25)24(2)10-9-16-12-21(28-5)23(29-6)22-17(16)8-7-15-11-19(26-3)20(27-4)13-18(15)22/h7-8,11-13H,9-10H2,1-6H3

InChI Key

VTQDNZHJQZJTAE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)CCC1=CC(=C(C2=C1C=CC3=CC(=C(C=C32)OC)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[2-(3,4,6,7-tetramethoxyphenanthren-1-YL)ethyl]acetamide typically involves multi-step organic reactions. One common method includes the alkylation of N-methylacetamide with a suitable phenanthrene derivative. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the amide, followed by the addition of the phenanthrene derivative under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[2-(3,4,6,7-tetramethoxyphenanthren-1-YL)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The phenanthrene core can be reduced to dihydrophenanthrene derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Strong nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of phenanthrenequinone derivatives.

    Reduction: Formation of dihydrophenanthrene derivatives.

    Substitution: Formation of substituted phenanthrene derivatives with various functional groups.

Scientific Research Applications

N-Methyl-N-[2-(3,4,6,7-tetramethoxyphenanthren-1-YL)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-Methyl-N-[2-(3,4,6,7-tetramethoxyphenanthren-1-YL)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and phenanthrene core allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide
  • N-Methyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
  • N-Methyl-N-[2-(3,4,6-trimethoxyphenanthren-1-YL)ethyl]acetamide

Uniqueness

N-Methyl-N-[2-(3,4,6,7-tetramethoxyphenanthren-1-YL)ethyl]acetamide is unique due to the presence of four methoxy groups on the phenanthrene core, which significantly influences its chemical reactivity and biological activity

Biological Activity

N-Methyl-N-[2-(3,4,6,7-tetramethoxyphenanthren-1-YL)ethyl]acetamide is a synthetic compound that has attracted attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C23H27NO5
  • Molecular Weight : 397.464 g/mol
  • CAS Number : 14397-37-6

The structure of this compound features a phenanthrene core substituted with methoxy groups, which are known to enhance biological activity through increased lipophilicity and potential interactions with cellular targets.

Anticancer Properties

Recent studies have demonstrated that compounds related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • A derivative of 3,4,6,7-tetramethoxyphenanthrene showed an IC50 value of 2.6 ± 0.34 μM against the DU145 prostate cancer cell line. This compound was noted for its ability to disrupt the F-actin cytoskeleton and inhibit cell migration, indicating its potential to affect tumor progression and metastasis .

The mechanisms through which this compound exerts its anticancer effects include:

  • Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest in the G2/M phase, which is critical for preventing the proliferation of cancer cells.
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through mitochondrial membrane potential collapse and activation of apoptotic pathways as evidenced by assays such as annexin-V binding .
  • Inhibition of Migration : The compound's ability to inhibit cell migration suggests a potential role in preventing metastasis in cancer treatment.

Case Studies

Several case studies highlight the effectiveness of this compound and its derivatives:

  • Prostate Cancer Study : In vitro studies demonstrated significant cytotoxicity against DU145 cells with detailed analysis revealing morphological changes consistent with apoptosis .
  • Breast Cancer Evaluation : The compound was also evaluated against MDA-MB-231 breast cancer cells, showing promising results in inhibiting cell growth and inducing apoptosis.

Data Summary Table

PropertyValue
Molecular FormulaC23H27NO5
Molecular Weight397.464 g/mol
CAS Number14397-37-6
Anticancer ActivityIC50 = 2.6 ± 0.34 μM (DU145)
MechanismCell cycle arrest; Apoptosis

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